N,2,4,5-tetramethylbenzene-1-sulfonamide chemical structure and properties
N,2,4,5-tetramethylbenzene-1-sulfonamide chemical structure and properties
N,2,4,5-Tetramethylbenzene-1-sulfonamide: A Technical Guide to Structure, Synthesis, and Properties
Executive Summary
In the landscape of medicinal chemistry and chemical biology, sulfonamides serve as privileged pharmacophores and bioisosteres. N,2,4,5-tetramethylbenzene-1-sulfonamide (CAS 889779-88-8) is a highly specialized, sterically hindered building block 1[2]. This whitepaper dissects the stereoelectronic properties, structure-activity relationship (SAR) implications, and self-validating synthetic methodologies associated with this unique compound.
Structural Mechanics and SAR Implications
The molecular architecture of N,2,4,5-tetramethylbenzene-1-sulfonamide (C₁₀H₁₅NO₂S) is defined by two critical modifications to the standard benzenesulfonamide core:
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Aromatic Tetramethylation (2,4,5-substitution): The presence of three electron-donating methyl groups on the benzene ring significantly increases the electron density of the aromatic system. More importantly, the methyl group at the ortho position (C2) introduces severe steric hindrance.
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Causality & Insight: This steric bulk restricts the free rotation of the S-Aryl bond. In drug design, locking a molecule into a specific conformational space reduces entropic penalties upon target binding and prevents off-target interactions, a strategy often employed in designing selective enzyme inhibitors (e.g., distinguishing between carbonic anhydrase isozymes).
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N-Methylation: The substitution of a methyl group on the sulfonamide nitrogen converts it from a primary to a secondary sulfonamide.
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Causality & Insight: This removes one hydrogen-bond donor from the pharmacophore. By modulating the hydrogen-bonding profile, the lipophilicity (LogP) of the molecule is increased, enhancing passive membrane permeability while altering its interaction network within a target protein's binding pocket.
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Physicochemical Properties
The following table summarizes the core quantitative data for N,2,4,5-tetramethylbenzene-1-sulfonamide to facilitate rapid comparison during lead optimization.
| Property | Value |
| Chemical Name | N,2,4,5-Tetramethylbenzene-1-sulfonamide |
| CAS Registry Number | 889779-88-8 |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol |
| Precursor CAS | 3[3] |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 (S-Aryl bond rotation restricted by ortho-methyl) |
Synthetic Methodology: A Self-Validating Protocol
Sulfonamides are traditionally synthesized through the4[4]. While advanced5[5] exists, the standard approach remains the most robust for this specific compound.
Causality of Precursor Selection: The synthesis begins with 1,2,4-trimethylbenzene (pseudocumene). During electrophilic aromatic substitution (chlorosulfonation), the synergistic electron-donating effects of the three methyl groups strongly activate the ring. Steric hindrance at position 3 (flanked by the 2- and 4-methyl groups) directs the incoming sulfonyl group exclusively to position 5. Upon renumbering the ring with the sulfonyl group at C1, this yields the highly specific 2,4,5-trimethylbenzenesulfonyl chloride intermediate.
Self-Validating Amidation Protocol
Objective: High-yield conversion of 2,4,5-trimethylbenzenesulfonyl chloride to N,2,4,5-tetramethylbenzene-1-sulfonamide.
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Step 1: Initiation. Dissolve 2,4,5-trimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
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Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid, which would irreversibly trap the starting material and reduce yield.
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Step 2: Nucleophilic Addition. Cool the solution to 0°C. Add methylamine hydrochloride (1.5 eq), followed by the dropwise addition of triethylamine (TEA, 3.0 eq).
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Causality: TEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic methylamine in situ, and it acts as an acid scavenger for the HCl byproduct generated during the S-N bond formation, preventing the protonation of the methylamine nucleophile. Cooling to 0°C controls the exothermic nucleophilic acyl substitution, minimizing degradation.
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Step 3: Maturation. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Step 4: Self-Validating Workup. Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Validation Check: The 1M HCl wash is a built-in self-validating step. If the organic layer retains any unreacted methylamine or TEA, the acidic wash protonates them into water-soluble ammonium salts, forcing their complete migration into the aqueous phase. A subsequent Thin-Layer Chromatography (TLC) check of the organic phase (Hexanes:EtOAc 7:3) will confirm the absolute absence of ninhydrin-positive baseline spots, validating the purity of the organic phase prior to isolation.
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Step 5: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield the pure product.
Pathway Visualization
Synthetic workflow and SAR features of N,2,4,5-tetramethylbenzene-1-sulfonamide.
References
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Title: 2,4,5-trimethylbenzenesulfonyl chloride(SALTDATA: FREE) CAS#92890-80-7 | FCMD Source: ChemRadar URL: [Link]
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Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents Source: RSC Publishing URL: [Link]
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Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: NIH / PMC URL: [Link]
Sources
- 1. Sitemap product name A-Z [benchchem.com]
- 2. Sitemap product name A-Z [benchchem.com]
- 3. FREE) CAS#92890-80-7 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
